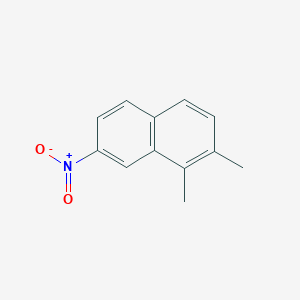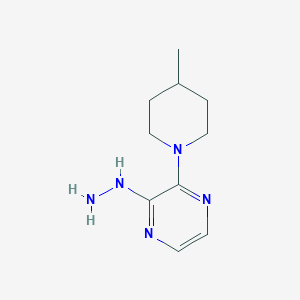
2-(Quinolin-7-yloxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-7-yloxy)acetic acid is a heterocyclic compound that features a quinoline moiety linked to an acetic acid group via an oxygen atom. This compound is of significant interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-7-yloxy)acetic acid typically involves the reaction of quinolin-7-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions. After the reaction is complete, the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also being explored to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-7-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-7-yloxyacetic acid
Properties
CAS No. |
103906-07-6 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-quinolin-7-yloxyacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-15-9-4-3-8-2-1-5-12-10(8)6-9/h1-6H,7H2,(H,13,14) |
InChI Key |
BGQSPBWBXCNOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCC(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


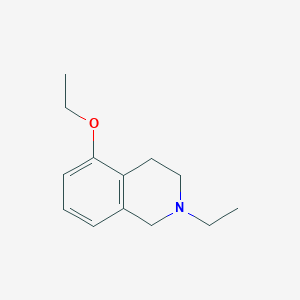
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)

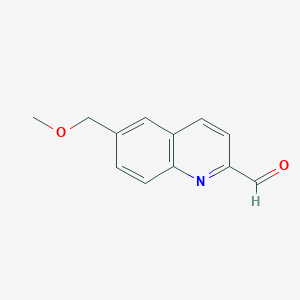
![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)

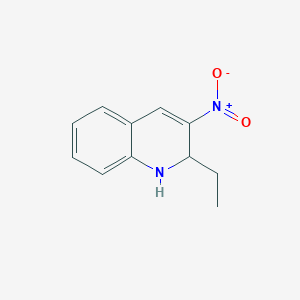
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)


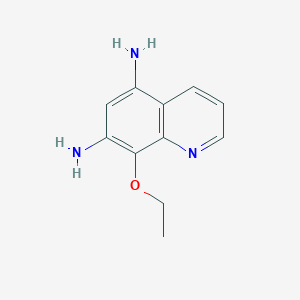
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)
